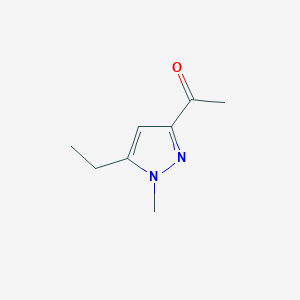










|
REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]([CH3:13])[N:7]=1)=[O:5].[CH3:15][Mg]Br.[Cl-].[NH4+]>O1CCCC1.CCOCC>[C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]([CH3:13])[N:7]=1)(=[O:5])[CH3:15] |f:2.3|
|


|
Name
|
N-Methoxy-N-methyl-5-ethyl-1-methylpyrazole-3-carboxamide
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(=O)C1=NN(C(=C1)CC)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A precipitate was initially formed
|
|
Type
|
DISSOLUTION
|
|
Details
|
that re-dissolved on complete addition
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 50% ethyl acetate/hexane
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NN(C(=C1)CC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.97 g | |
| YIELD: PERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |